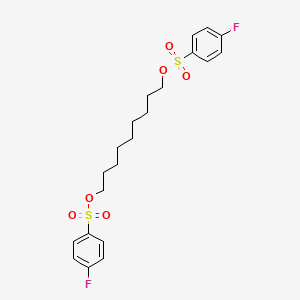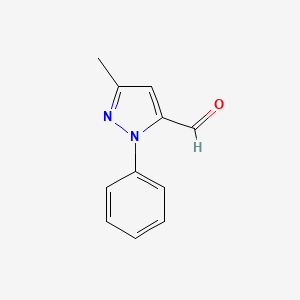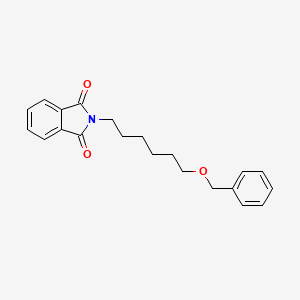
2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are often referred to as phthalimides and are widely studied for their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine. One common method is the reaction of phthalic anhydride with 6-(benzyloxy)hexylamine under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the isoindoline-1,3-dione structure.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are increasingly being adopted in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce isoindoline derivatives .
Applications De Recherche Scientifique
2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, the inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and biological activity.
2,2’-[Oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: This compound contains two isoindoline-1,3-dione units connected by an ether bridge, offering unique properties for complex formation with metal ions.
Uniqueness
2-(6-(Benzyloxy)hexyl)isoindoline-1,3-dione is unique due to its specific benzyloxyhexyl substitution, which can impart distinct chemical and biological properties. This substitution pattern can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C21H23NO3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-(6-phenylmethoxyhexyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H23NO3/c23-20-18-12-6-7-13-19(18)21(24)22(20)14-8-1-2-9-15-25-16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
Clé InChI |
WBFNMGSFDBBBPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

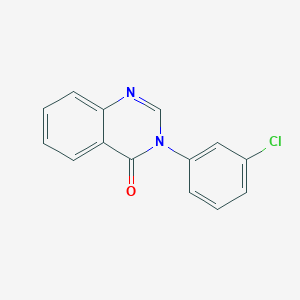
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
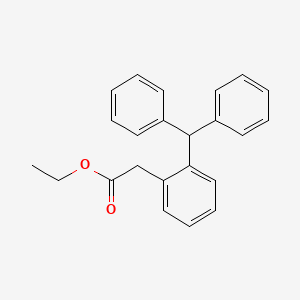
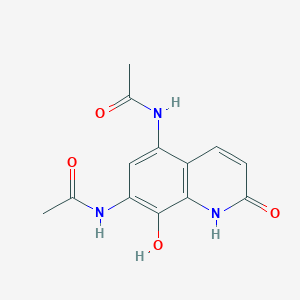
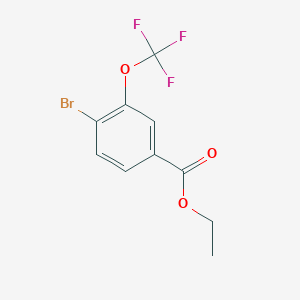
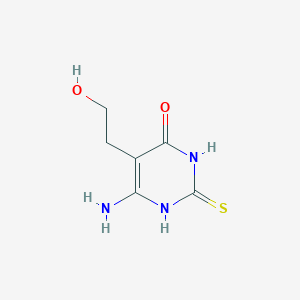
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)

